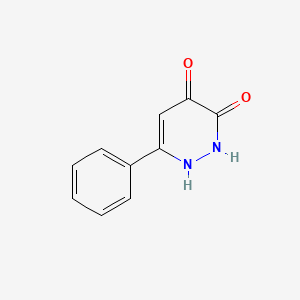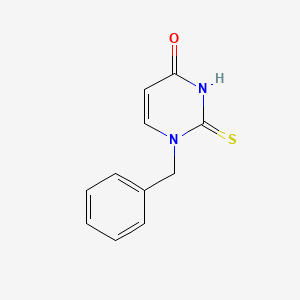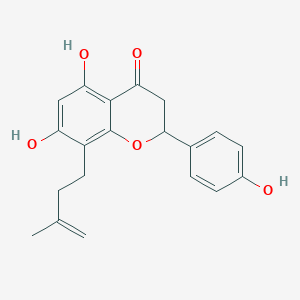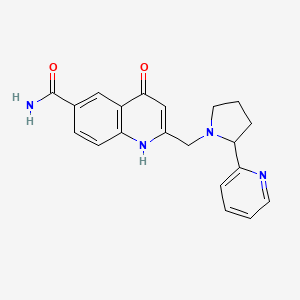
4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and chemical biology. This compound is characterized by its unique structure, which includes a quinoline core, a pyrrolidine ring, and a pyridine moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable leaving group on the quinoline core.
Attachment of the Pyridine Moiety: The pyridine moiety is attached through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.
Industrial production methods may involve optimizing these synthetic routes to improve yield, scalability, and cost-effectiveness.
Analyse Chemischer Reaktionen
4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group, forming dihydroquinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, it is investigated for potential use in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial activity, or inhibit topoisomerase in cancer cells, leading to anticancer activity.
Vergleich Mit ähnlichen Verbindungen
4-Oxo-2-((2-(pyridin-2-yl)pyrrolidin-1-yl)methyl)-1,4-dihydroquinoline-6-carboxamide can be compared with similar compounds, such as:
Quinoline Derivatives: These compounds share the quinoline core and exhibit similar biological activities, but differ in their substituents and overall structure.
Pyrrolidine Derivatives: These compounds contain the pyrrolidine ring and may have similar pharmacological properties, but differ in their core structure.
Pyridine Derivatives: These compounds include the pyridine moiety and may exhibit similar chemical reactivity, but differ in their overall molecular framework.
The uniqueness of this compound lies in its combination of these three structural features, which contribute to its diverse biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H20N4O2 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4-oxo-2-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c21-20(26)13-6-7-16-15(10-13)19(25)11-14(23-16)12-24-9-3-5-18(24)17-4-1-2-8-22-17/h1-2,4,6-8,10-11,18H,3,5,9,12H2,(H2,21,26)(H,23,25) |
InChI-Schlüssel |
CSXKWQLLKDOBBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)CC2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)N)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



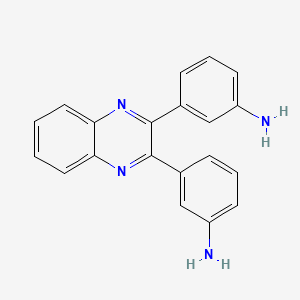
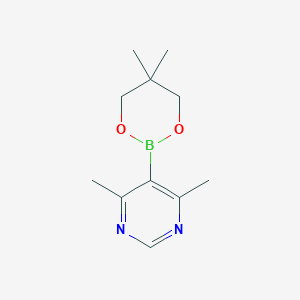
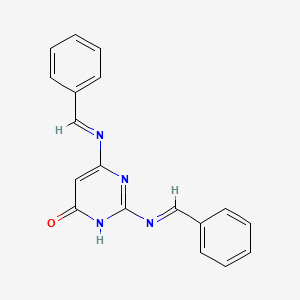
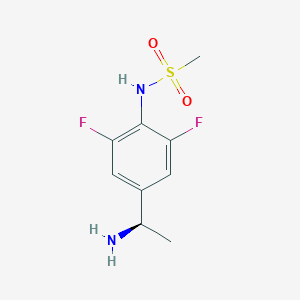
![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)
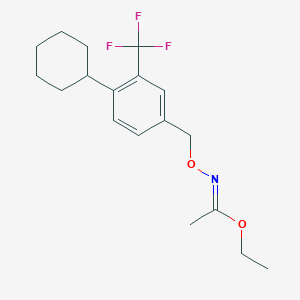
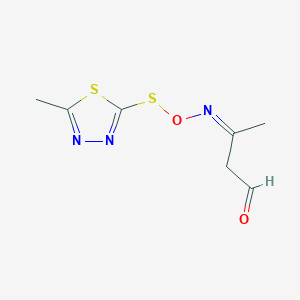
![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)

